molecular formula C12H16FNO B14774380 N-Cyclopentyl-4-fluoro-3-methoxyaniline

N-Cyclopentyl-4-fluoro-3-methoxyaniline

Cat. No.: B14774380
M. Wt: 209.26 g/mol
InChI Key: NTAZYORLWNMNNQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-fluoro-3-methoxyaniline is a fluorinated aromatic amine derivative characterized by a cyclopentyl group attached to the nitrogen atom of a 4-fluoro-3-methoxyaniline backbone. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.27 g/mol and a CAS registry number of 1598512-74-3 . The fluorine atom at the 4-position and the methoxy group at the 3-position contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-cyclopentyl-4-fluoro-3-methoxyaniline

InChI

InChI=1S/C12H16FNO/c1-15-12-8-10(6-7-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3

InChI Key

NTAZYORLWNMNNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-4-fluoro-3-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 4-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Cyclopentylation: The amino group is reacted with cyclopentyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large quantities of 4-fluoro-3-methoxyaniline are nitrated and reduced.

    Cyclopentylation in Reactors: The cyclopentylation step is carried out in industrial reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-4-fluoro-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to different amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Different amines and reduced forms of the compound.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

N-Cyclopentyl-4-fluoro-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-4-fluoro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Cycloalkyl Group Size :

  • The cyclopentyl group (5-membered ring) balances steric bulk and conformational flexibility compared to the larger cyclohexyl (6-membered) and smaller cyclobutyl (4-membered) analogs. This impacts solubility and lipophilicity, with the cyclohexyl derivative likely exhibiting higher hydrophobicity due to increased carbon content .
  • Molecular weight increases linearly with the size of the cycloalkyl substituent (cyclopentyl < cyclohexyl).

Electronic Effects :

  • All three compounds retain the 4-fluoro and 3-methoxy substituents, ensuring similar electronic profiles for the aromatic ring. The fluorine atom enhances electronegativity, while the methoxy group contributes to resonance stabilization.

Potential Applications: While specific biological data are unavailable in the provided evidence, the structural similarities suggest shared utility in medicinal chemistry. For example, cycloalkyl groups are often used to modulate pharmacokinetic properties such as metabolic stability and membrane permeability .

Implications of Structural Variations

  • Cyclopentyl vs. Cyclohexyl : The cyclopentyl group may offer a compromise between steric hindrance and synthetic accessibility compared to the bulkier cyclohexyl analog. This could influence binding affinity in receptor-ligand interactions.
  • Cyclobutyl Derivative : The smaller cyclobutyl group reduces molecular weight and may enhance solubility but could limit interactions with hydrophobic binding pockets.

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